3-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-(1,3-thiazol-2-yl)propanamide
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Overview
Description
3-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-(1,3-thiazol-2-yl)propanamide is a complex organic compound that features an indole ring system fused with a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-(1,3-thiazol-2-yl)propanamide typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized using the Fischer indole synthesis method, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.
Introduction of the Thiazole Ring: The thiazole ring can be introduced through a cyclization reaction involving a thioamide and a haloketone.
Coupling of Indole and Thiazole Rings: The final step involves coupling the indole and thiazole rings through an amide bond formation, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions
3-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-(1,3-thiazol-2-yl)propanamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, amines, thiols, polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols .
Scientific Research Applications
3-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-(1,3-thiazol-2-yl)propanamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Pharmacology: It is investigated for its pharmacokinetic properties and potential use in drug development.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-(1,3-thiazol-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The indole ring system is known to interact with various receptors and enzymes, potentially modulating their activity . The thiazole ring may also contribute to the compound’s biological activity by interacting with different molecular targets .
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: This compound also features an indole ring and is studied for its pharmaceutical applications.
1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-methylurea: Another indole derivative with potential biological activity.
Uniqueness
3-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-(1,3-thiazol-2-yl)propanamide is unique due to the presence of both indole and thiazole rings, which may confer distinct biological and chemical properties compared to other similar compounds .
Properties
Molecular Formula |
C17H19N3O2S |
---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
3-[1-(2-methoxyethyl)indol-3-yl]-N-(1,3-thiazol-2-yl)propanamide |
InChI |
InChI=1S/C17H19N3O2S/c1-22-10-9-20-12-13(14-4-2-3-5-15(14)20)6-7-16(21)19-17-18-8-11-23-17/h2-5,8,11-12H,6-7,9-10H2,1H3,(H,18,19,21) |
InChI Key |
PZXTYMVKLKGNSS-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C=C(C2=CC=CC=C21)CCC(=O)NC3=NC=CS3 |
Origin of Product |
United States |
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